

# LASSBio-1135 In Vivo Administration Protocol for Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo administration of **LASSBio-1135** to mice, based on established preclinical studies. **LASSBio-1135** is an imidazo[1,2-a]pyridine derivative that acts as a dual antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) production.[1][2] It has demonstrated efficacy in murine models of inflammatory and neuropathic pain.[1][2][3]

## **Data Presentation**

Table 1: LASSBio-1135 In Vivo Efficacy in Mice



| Model                                                | Dose (p.o.)                          | Vehicle                    | Key Findings                                                                                                        | Reference |
|------------------------------------------------------|--------------------------------------|----------------------------|---------------------------------------------------------------------------------------------------------------------|-----------|
| Carrageenan-<br>induced Thermal<br>Hyperalgesia      | 10 μmol.kg <sup>-1</sup>             | 5% arabic gum in saline    | Partial reduction in thermal hyperalgesia at the 4th hour.                                                          | [1][2]    |
| Carrageenan-<br>induced Thermal<br>Hyperalgesia      | 100 μmol.kg <sup>-1</sup>            | 5% arabic gum in<br>saline | Markedly reduced thermal hyperalgesia.[1] [2] Reduced neutrophil recruitment and TNF-α production in the paw.[1][4] | [1][2][4] |
| Partial Sciatic<br>Ligation<br>(Neuropathic<br>Pain) | 100 μmol.kg <sup>–1</sup><br>(daily) | 5% arabic gum              | Reversed thermal hyperalgesia and mechanical allodynia from day 7 to 11 post- surgery. Did not induce hyperthermia. | [1][2][3] |

Table 2: LASSBio-1135 In Vitro Activity



| Assay                             | Cell<br>Type/System                     | IC50   | Key Findings                                                                        | Reference |
|-----------------------------------|-----------------------------------------|--------|-------------------------------------------------------------------------------------|-----------|
| Capsaicin-<br>elicited Currents   | TRPV1-<br>expressing<br>Xenopus oocytes | 580 nM | Non-competitive antagonism of TRPV1.                                                | [1][2][3] |
| TNF-α Release<br>(LPS-stimulated) | Murine<br>Peritoneal<br>Macrophages     | 546 nM | Inhibition of TNF-<br>α release via<br>reduction of p38<br>MAPK<br>phosphorylation. | [1][2][3] |

## **Signaling Pathway**

**LASSBio-1135** exerts its anti-inflammatory effects in part by inhibiting the production of TNF- $\alpha$  in macrophages. This is achieved through the blockade of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]



Click to download full resolution via product page



Caption: **LASSBio-1135** inhibits TNF- $\alpha$  production by blocking p38 MAPK phosphorylation in macrophages.

# Experimental Protocols Preparation of LASSBio-1135 Suspension

#### Materials:

- LASSBio-1135
- 5% (w/v) Arabic Gum in sterile saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer
- Sonicator (recommended for dissolution)[5]

#### Procedure:

- Weigh the required amount of LASSBio-1135 based on the desired dosage and the number of animals to be treated.
- Prepare a 5% arabic gum solution by dissolving arabic gum in sterile saline.
- Suspend the weighed **LASSBio-1135** in the 5% arabic gum vehicle.
- Vortex the suspension thoroughly to ensure homogeneity. Sonication may be used to aid dissolution.[5]
- Prepare the suspension fresh on the day of the experiment.

### **Oral Administration of LASSBio-1135**

#### Materials:

Prepared LASSBio-1135 suspension



- Appropriate gauge oral gavage needle (e.g., 20-22 gauge for adult mice)
- 1 mL syringes
- Animal scale

#### Procedure:

- Weigh each mouse to determine the precise volume of the LASSBio-1135 suspension to be administered. The administration volume is typically 0.1 mL per 20 g of body weight.[1]
- Gently restrain the mouse.
- Attach the oral gavage needle to the syringe containing the calculated volume of the LASSBio-1135 suspension.
- Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
- Monitor the animal briefly after administration to ensure no adverse effects.
- For control animals, administer an equal volume of the vehicle (5% arabic gum in saline).[1]



Click to download full resolution via product page

Caption: Workflow for the preparation and oral administration of **LASSBio-1135** to mice.

## Carrageenan-Induced Thermal Hyperalgesia Model

This model is used to evaluate the anti-inflammatory and anti-hyperalgesic effects of **LASSBio-1135**.



#### Animals:

BALB/c mice are a suitable strain.[1]

#### Procedure:

- Administer LASSBio-1135 (10 or 100 μmol.kg<sup>-1</sup>, p.o.) or vehicle one hour before the carrageenan injection.[1][4]
- Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[1]
- Measure the thermal withdrawal latency at baseline (before treatment) and at 1, 2, 3, 4, and 6 hours after the carrageenan injection using a radiant heat source (e.g., Hargreaves test).[1]
- At the end of the experiment (e.g., 4 hours post-carrageenan), euthanize the animals and collect the paw tissue for further analysis, such as Myeloperoxidase (MPO) assay for neutrophil infiltration and TNF-α quantification.[1][4]

## **Partial Sciatic Ligation Model of Neuropathic Pain**

This model is used to assess the efficacy of **LASSBio-1135** in a chronic pain state.

#### Procedure:

- Perform partial sciatic nerve ligation surgery on the mice.
- Allow the animals to recover for 5 days.
- Begin daily oral administration of LASSBio-1135 (100 μmol.kg<sup>-1</sup>) or vehicle.[1]
- Measure thermal hyperalgesia (using a radiant heat source) and mechanical allodynia (using von Frey filaments) one hour after each administration, on days 5, 7, 9, 11, and 13 postsurgery.[1]
- Monitor the rectal temperature of the animals one hour after administration to assess for hyperthermia, a common side effect of TRPV1 antagonists.[1]



Ethical Considerations: All animal procedures should be conducted in accordance with approved institutional and international guidelines for animal care and use.[4] Euthanasia should be performed humanely at the end of the experiments.[4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. LASSBio-1135: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain PMC [pmc.ncbi.nlm.nih.gov]
- 2. LASSBio-1135: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LASSBio-1135: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]
- 5. LASSBio-1135 | TNF | TRP/TRPV Channel | TargetMol [targetmol.com]
- To cite this document: BenchChem. [LASSBio-1135 In Vivo Administration Protocol for Mice: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674533#lassbio-1135-in-vivo-administration-protocol-for-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com